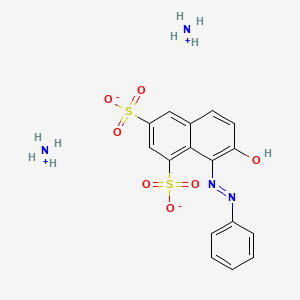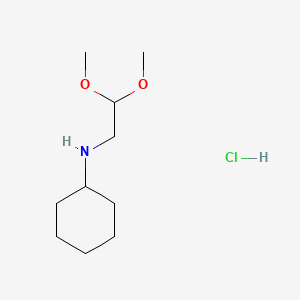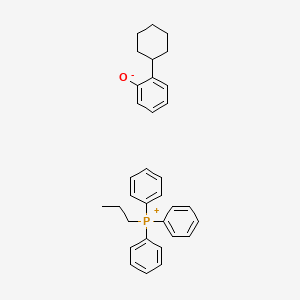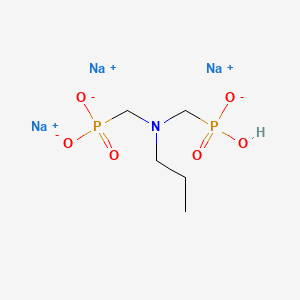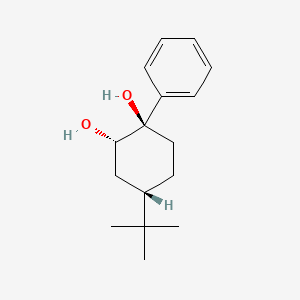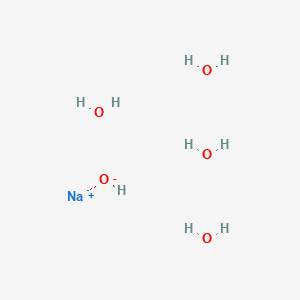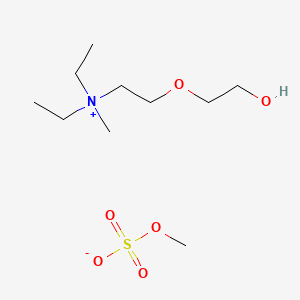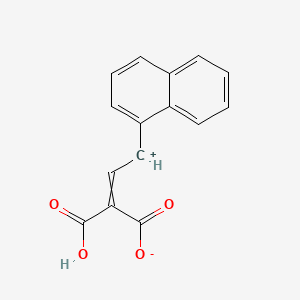
2-(2-(1-Naphthyl)ethenylidene)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-Naphthyl)ethenylidene)malonic acid is an organic compound with the molecular formula C15H10O4. It is characterized by its unique structure, which includes a naphthyl group attached to an ethenylidene moiety, further connected to a malonic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Naphthyl)ethenylidene)malonic acid typically involves the condensation of 1-naphthaldehyde with malonic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-Naphthyl)ethenylidene)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The aromatic naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include naphthoquinones, reduced derivatives with ethyl groups, and various substituted naphthyl compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-(1-Naphthyl)ethenylidene)malonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(1-Naphthyl)ethenylidene)malonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Naphthyl)malonic acid
- 1-Naphthylacetic acid
- 2-(2-(1-Naphthyl)ethenyl)malonic acid
Uniqueness
2-(2-(1-Naphthyl)ethenylidene)malonic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities
Eigenschaften
CAS-Nummer |
7508-27-2 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2-carboxy-4-naphthalen-1-ylbut-2-enoate |
InChI |
InChI=1S/C15H10O4/c16-14(17)13(15(18)19)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H-,16,17,18,19) |
InChI-Schlüssel |
ZZJFFMFUIQPHTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2[CH+]C=C(C(=O)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
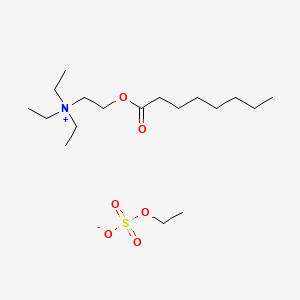
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)
